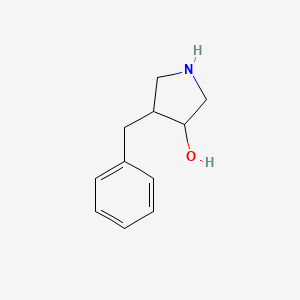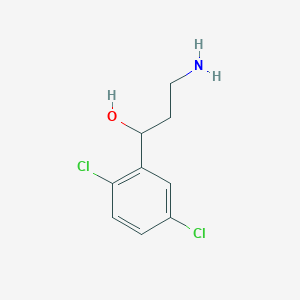![molecular formula C11H17N3O2 B13215608 1-[2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13215608.png)
1-[2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid is a complex organic compound featuring a cyclobutane ring, an amino group, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole moiety, followed by the introduction of the cyclobutane ring and the amino group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and the desired scale of production. Optimization of reaction conditions, including temperature, pressure, and the use of catalysts, is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 1-[2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-[2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its unique chemical structure.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group and pyrazole moiety can interact with enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
- 1-[2-Amino-1-(1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid
- 1-[2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclobutane-1-carboxylic acid
- 1-[2-Amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclobutane-1-carboxylic acid
Uniqueness: 1-[2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid is unique due to the specific positioning of the amino group and the pyrazole moiety, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C11H17N3O2 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-[2-amino-1-(2-methylpyrazol-3-yl)ethyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H17N3O2/c1-14-9(3-6-13-14)8(7-12)11(10(15)16)4-2-5-11/h3,6,8H,2,4-5,7,12H2,1H3,(H,15,16) |
InChI Key |
PFSKKWXAKFMKQQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(CN)C2(CCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


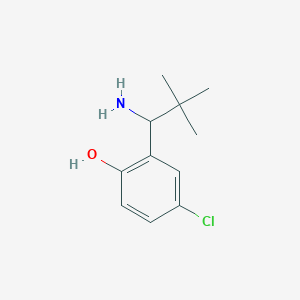
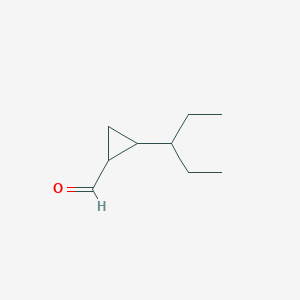
![7-Oxabicyclo[2.2.1]heptane-1-carboximidamide](/img/structure/B13215542.png)
![5,6-Dibromo-benzo[d]isoxazol-3-ol](/img/structure/B13215544.png)
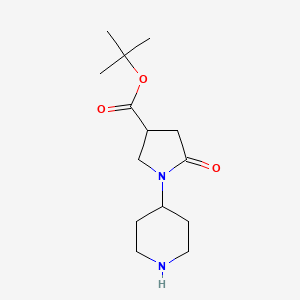
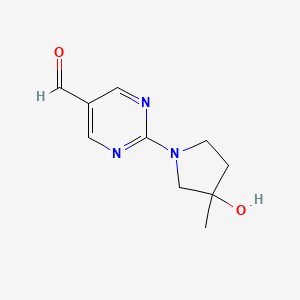

![1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2-methylpropan-1-one](/img/structure/B13215559.png)
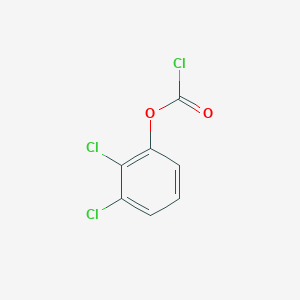
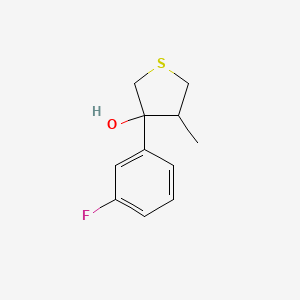
![3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid hydrochloride](/img/structure/B13215570.png)
![2-[(2-Chlorophenyl)methyl]pyridine-3-carbaldehyde](/img/structure/B13215578.png)
